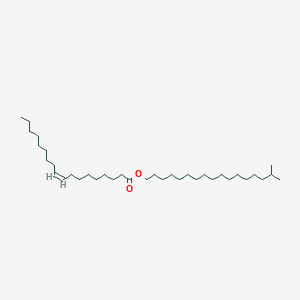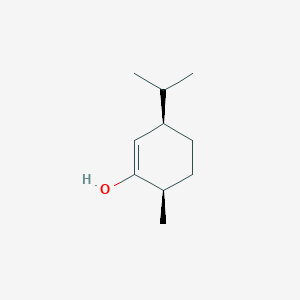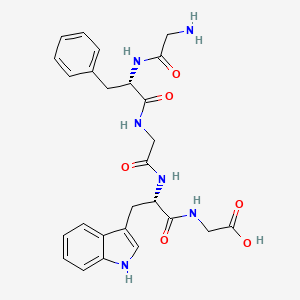
Isostearyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isostearyl oleate is an ester formed from the reaction of isostearyl alcohol and oleic acid. It is widely used in the cosmetic industry due to its excellent emollient properties, providing a smooth and silky feel to the skin. This compound is known for its ability to enhance the spreadability of formulations and improve the overall sensory experience of cosmetic products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isostearyl oleate is typically synthesized through an esterification reaction between isostearyl alcohol and oleic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are carefully controlled to optimize yield and purity. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Isostearyl oleate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isostearyl alcohol and oleic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: Isostearyl alcohol and oleic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Applications De Recherche Scientifique
Isostearyl oleate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study esterification and hydrolysis reactions. In biology, it is used in formulations to study skin permeability and the effects of emollients on skin hydration. In medicine, it is incorporated into topical formulations to enhance the delivery of active pharmaceutical ingredients. In the cosmetic industry, it is widely used in moisturizers, lotions, and other skincare products due to its excellent emollient properties .
Mécanisme D'action
The primary mechanism by which isostearyl oleate exerts its effects is through its emollient properties. It forms a thin, non-greasy film on the skin’s surface, which helps to reduce transepidermal water loss and improve skin hydration. The compound’s molecular structure allows it to penetrate the stratum corneum, enhancing the skin’s barrier function and providing a smooth and silky feel .
Comparaison Avec Des Composés Similaires
- Isostearyl isostearate
- Isopropyl myristate
- Cetyl palmitate
Propriétés
Numéro CAS |
57683-45-1 |
|---|---|
Formule moléculaire |
C36H70O2 |
Poids moléculaire |
534.9 g/mol |
Nom IUPAC |
16-methylheptadecyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C36H70O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24-27-30-33-36(37)38-34-31-28-25-22-19-16-13-14-17-20-23-26-29-32-35(2)3/h11-12,35H,4-10,13-34H2,1-3H3/b12-11- |
Clé InChI |
BBBHAOOLZKQYKX-QXMHVHEDSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)





![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)
![1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14609901.png)





![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)
